REACTION_CXSMILES
|
FCC[O:4][C:5](=O)[C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[C:8]([O:13][CH2:14][CH2:15][F:16])[CH:7]=1.[H-].C([Al+]CC(C)C)C(C)C>C1COCC1>[Cl:12][C:9]1[CH:10]=[CH:11][C:6]([CH2:5][OH:4])=[CH:7][C:8]=1[O:13][CH2:14][CH2:15][F:16] |f:1.2|
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Name
|
4-chloro-3-(2-fluoro-ethoxy)-benzoic acid 2-fluoro-ethyl ester
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
|
FCCOC(C1=CC(=C(C=C1)Cl)OCCF)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
17.8 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured on ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×100 mL)
|
Type
|
WASH
|
Details
|
the combined organic phases washed with water (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude reaction product
|
Type
|
CUSTOM
|
Details
|
purified with column chromatography on silica eluting with hexane/ethyl acetate (2:3)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)CO)OCCF
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.19 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |